Meclizine Monohydrochloride

CAS No.: 36236-67-6

Cat. No.: VC1649630

Molecular Formula: C25H28Cl2N2

Molecular Weight: 427.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36236-67-6 |

|---|---|

| Molecular Formula | C25H28Cl2N2 |

| Molecular Weight | 427.4 g/mol |

| IUPAC Name | 1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;hydrochloride |

| Standard InChI | InChI=1S/C25H27ClN2.ClH/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;/h2-13,18,25H,14-17,19H2,1H3;1H |

| Standard InChI Key | GJNMJOHYRWHJQB-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |

| Canonical SMILES | CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |

Introduction

Chemical Structure and Properties

Structural Characteristics

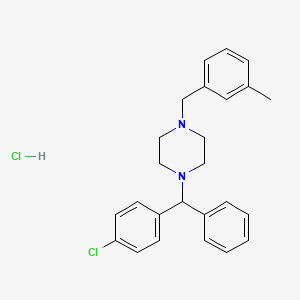

Meclizine features a piperazine ring as its core structural component, with specific functional groups that contribute to its pharmacological activity. The molecular structure contains a (4-chlorophenyl)-phenylmethyl group attached to one nitrogen of the piperazine ring, while a (3-methylphenyl)methyl group is connected to the other nitrogen . Recent structural studies using MicroED have revealed that meclizine dihydrochloride contains both R and S enantiomers in its crystal lattice, arranged in repetitive double layers with multiple hydrogen bonding interactions .

Physical and Chemical Properties

The physical and chemical properties of meclizine are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₂₇ClN₂ |

| Molecular Weight | 390.96 g/mol |

| Physical Appearance | Solid |

| Melting Point | 217-224°C |

| Solubility in Water | 0.1 g/100 ml |

| Octanol/Water Partition Coefficient | 5.8 |

| Boiling Point | 230°C (446°F) |

| Ring Systems | Piperazine, phenyl |

| Chiral Centers | None reported |

This compound exhibits relatively low water solubility, which contributes to its pharmacokinetic profile and administration considerations . The high octanol/water partition coefficient indicates significant lipophilicity, which may influence its distribution in biological systems.

Pharmacological Profile

Pharmacokinetics and Metabolism

Meclizine demonstrates complex pharmacokinetic behavior with the following characteristics:

-

Absorption: After oral administration, meclizine reaches peak plasma concentration in approximately 1.5 hours

-

Bioavailability: Limited at 22-32%, partially due to its poor water solubility (0.1 mg/ml)

-

Distribution: Extensive tissue distribution, with the main metabolite in animal models (norchlorcyclizine) showing significant tissue penetration

-

Metabolism: Primarily metabolized in the liver via the CYP2D6 enzyme system, with at least ten identified metabolites

-

Elimination: Half-life of 5-6 hours, though clinical effects may persist for 12-24 hours after administration

Bioavailability may be slightly increased when taken with food, particularly in pediatric patients . The extended duration of clinical effect relative to plasma half-life suggests complex pharmacodynamics or active metabolites contributing to therapeutic activity.

Therapeutic Applications

Treatment of Vertigo

In addition to motion sickness, meclizine is indicated for the symptomatic management of vertigo associated with vestibular system disorders, including:

-

Labyrinthitis: Inflammation of the inner ear labyrinth

-

Ménière's disease: An inner ear disorder characterized by episodes of vertigo, tinnitus, and hearing loss

-

Other vestibular conditions causing dizziness and balance disturbances

For these conditions, meclizine helps reduce the intensity of vertigo symptoms by modulating vestibular system activity and central nervous system responses to conflicting sensory inputs.

Dosage and Administration

Recommended Dosage Guidelines

The appropriate dosage of meclizine varies based on the indication and patient characteristics:

| Indication | Population | Dosage Regimen |

|---|---|---|

| Motion Sickness Prevention | Adults | 25-50 mg once daily, administered 1 hour before travel |

| Motion Sickness Prevention | Children ≥12 years | 25-50 mg once daily |

| Vertigo Management | Adults | 25-100 mg daily, divided into multiple doses based on clinical response |

For ongoing motion sickness prevention during extended travel, the dose may be repeated every 24 hours for the duration of the journey .

Routes of Administration

Meclizine is administered via the following routes:

-

Oral (by mouth): Standard tablet or capsule formulation

-

Sublingual (under the tongue): Alternative administration for some formulations

-

Buccal (in the cheek): Alternative administration for some formulations

Recent Research Developments

Structural Characterization Studies

A significant research breakthrough occurred in 2023 when scientists successfully employed microcrystal electron diffraction (MicroED) to determine the three-dimensional crystal structure of meclizine dihydrochloride . This achievement is particularly notable given that previous attempts using single-crystal X-ray diffraction had been unsuccessful. The MicroED analysis revealed:

-

Two racemic enantiomers (R/S) in the unit cell

-

Crystal packing as repetitive double layers

-

Multiple strong N-H···Cl hydrogen bonding interactions

-

Additional weak interactions including C-H···Cl and pi-stacking

Receptor Binding Mechanisms

Recent molecular docking studies have provided insights into the binding mechanism of meclizine to the histamine H1 receptor. Comparative analysis with second-generation antihistamines like levocetirizine has revealed conserved binding sites, improving understanding of structure-activity relationships for this drug class . These findings may contribute to future antihistamine development with improved selectivity and reduced side effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume